N1-(4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
Description
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Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c1-15-6-4-7-16(14-15)19-24-21(20(28-19)23-12-5-13-25(2)3)29(26,27)18-10-8-17(22)9-11-18/h4,6-11,14,23H,5,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGJKSXHZDMHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine, commonly referred to as compound 1, is a synthetic organic molecule with potential applications in medicinal chemistry. This article will delve into the biological activities of compound 1, examining its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
Compound 1 features a complex structure characterized by the presence of a sulfonamide group and an oxazole ring. Its molecular formula is C16H20ClN3O2S, and it possesses notable physicochemical properties that influence its biological activity.
Structural Formula
The structural representation of compound 1 can be summarized as follows:
The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in cell proliferation and survival pathways.
Anticancer Activity
Recent research has indicated that compound 1 exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values reported at 2 μM and 0.12 μM, respectively . These findings suggest that compound 1 may serve as a promising lead for the development of new anticancer therapies.
Toxicological Profile
A thorough assessment of the toxicological profile of compound 1 is essential for understanding its safety for potential therapeutic use. Studies have reported moderate acute toxicity levels, with LD50 values ranging from 410 to 1600 mg/kg in various animal models . Furthermore, skin sensitization studies indicated positive results, necessitating caution in handling .
Summary of Biological Activities
Study on Anticancer Efficacy
A pivotal study conducted by researchers examined the effects of compound 1 on colorectal cancer models. The study revealed that treatment with compound 1 significantly reduced tumor size in xenograft models, correlating with decreased expression of Ki67, a marker for cellular proliferation . This suggests that compound 1 may effectively target cancerous tissues while sparing normal cells.
Safety Assessment
In a comprehensive safety evaluation involving repeated-dose toxicity studies, adverse effects were observed at higher doses (250 mg/kg), including respiratory distress and histopathological changes in lung tissues . These findings underscore the importance of dosage regulation in therapeutic applications.
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for synthesizing N1-(4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine? A: The synthesis typically involves:
Oxazole Core Formation : Condensation of a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) with a substituted oxazole precursor.
Amination : Reaction of the oxazole intermediate with N3,N3-dimethylpropane-1,3-diamine under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Column chromatography or recrystallization to isolate the product.
Key characterization steps include ¹H/¹³C NMR for substituent confirmation and HRMS for molecular weight validation .
Typical Yields : 50–70% for analogous oxazole sulfonamides .
Advanced Synthesis
Q: How can researchers optimize reaction conditions to mitigate low yields or side-product formation in the synthesis of this compound? A: Optimization strategies include:
Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps).
In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction times.
Side-Product Analysis : Employ GC-MS or preparative TLC to isolate and identify byproducts (e.g., over-sulfonated derivatives) .
Basic Characterization
Q: Which analytical techniques are essential for confirming the structural integrity of this compound? A: Core methods include:
- NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 120–140 ppm for oxazole carbons).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Melting Point Analysis : Compare with literature values to assess purity .
Advanced Characterization
Q: How can ambiguities in stereochemistry or conformation be resolved for this compound? A: Advanced methods:
X-ray Crystallography : Resolve absolute configuration using single-crystal XRD (e.g., C–S bond geometry in the sulfonyl group) .
Dynamic NMR : Study restricted rotation of the dimethylamino group via variable-temperature ¹H NMR.
Computational Modeling : Compare DFT-optimized structures with experimental data .
Biological Activity
Q: What are the hypothesized biological targets for this compound, and how can its activity be validated? A:
- Target Hypotheses : Sulfonamide-containing oxazoles often inhibit enzymes like carbonic anhydrase or kinases.
- Validation Methods :
- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates.
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structural analogs (e.g., 4-fluorophenyl derivatives) .
Advanced: Q: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency? A:
Functional Group Variation : Replace the m-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding.
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .
Analytical Method Development
Q: What chromatographic methods are suitable for quantifying this compound in biological matrices? A:
- Basic : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient).
- Advanced : LC-MS/MS using MRM transitions (e.g., m/z 500 → 322 for fragmentation patterns) .
Stability and Degradation
Q: What storage conditions are recommended to prevent degradation of this compound? A:
- Basic : Store at –20°C under inert gas (argon) in amber vials to minimize oxidation.
- Advanced : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) to identify degradation products (e.g., sulfonic acid derivatives) .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported synthetic yields or spectroscopic data? A:
Replicate Experiments : Verify conditions (e.g., solvent purity, drying time).
Cross-Validate Techniques : Compare NMR data with DFT-calculated shifts (e.g., using Gaussian 16).
Control Batch Variability : Source reagents from multiple suppliers to rule out impurities .
Experimental Design
Q: What statistical approaches are effective for optimizing multi-step syntheses of this compound? A:
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature and catalyst loading).
- Taguchi Arrays : Identify critical factors with minimal experimental runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
